molecular formula C22H15Cl2F3N2O3S B2636825 3-nitro-4-{[3-(trifluoromethyl)benzyl]sulfanyl}benzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime CAS No. 303996-13-6

3-nitro-4-{[3-(trifluoromethyl)benzyl]sulfanyl}benzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime

Cat. No.: B2636825
CAS No.: 303996-13-6
M. Wt: 515.33
InChI Key: WPAADOSEUICRQK-IPBVOBEMSA-N
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Description

3-nitro-4-{[3-(trifluoromethyl)benzyl]sulfanyl}benzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime is a potent and selective small-molecule antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. TRPA1 is a non-selective cation channel expressed on sensory neurons that acts as a key sensor for reactive chemical species and is implicated in the pathogenesis of inflammatory and neuropathic pain, as well as respiratory reflexes. This compound is characterized as a covalent antagonist, irreversibly binding to key cysteine residues within the N-terminus of the TRPA1 channel via its electrophilic, nitro-olefin moiety , thereby conferring long-lasting inhibitory effects. Its primary research value lies in its utility as a pharmacological tool for dissecting TRPA1's role in various physiological and pathophysiological processes. Researchers employ this antagonist in in vitro and in vivo models to investigate mechanisms of nociception, airway inflammation, and itch. For instance, studies have utilized this compound to elucidate the contribution of TRPA1 to pain and hypersensitivity in models of neuropathy and inflammation , providing critical insights for potential therapeutic target validation in the field of sensory biology and analgesic drug discovery.

Properties

IUPAC Name

(E)-N-[(2,6-dichlorophenyl)methoxy]-1-[3-nitro-4-[[3-(trifluoromethyl)phenyl]methylsulfanyl]phenyl]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15Cl2F3N2O3S/c23-18-5-2-6-19(24)17(18)12-32-28-11-14-7-8-21(20(10-14)29(30)31)33-13-15-3-1-4-16(9-15)22(25,26)27/h1-11H,12-13H2/b28-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPAADOSEUICRQK-IPBVOBEMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CSC2=C(C=C(C=C2)C=NOCC3=C(C=CC=C3Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)C(F)(F)F)CSC2=C(C=C(C=C2)/C=N/OCC3=C(C=CC=C3Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15Cl2F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-4-{[3-(trifluoromethyl)benzyl]sulfanyl}benzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime typically involves multiple steps, starting with the preparation of the core benzenecarbaldehyde structureThe final step involves the formation of the oxime derivative using O-(2,6-dichlorobenzyl)hydroxylamine under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale procedures to ensure higher yields and purity, as well as the use of industrial-grade reagents and equipment.

Chemical Reactions Analysis

Types of Reactions

3-nitro-4-{[3-(trifluoromethyl)benzyl]sulfanyl}benzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The trifluoromethyl and dichlorobenzyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation of the aldehyde group would produce a carboxylic acid.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity :
    The compound has shown promising results in antimicrobial assays. Studies have indicated that derivatives of similar structures exhibit significant activity against Gram-positive bacteria, suggesting potential as an antibacterial agent. For instance, compounds with nitro groups are often associated with enhanced antimicrobial properties due to their ability to disrupt bacterial cell functions .
  • Anticancer Properties :
    Research indicates that compounds featuring trifluoromethyl groups can enhance biological activity against various cancer cell lines. The presence of the nitro group may also contribute to cytotoxic effects against specific cancer types, making it a candidate for further exploration in anticancer drug development .
  • Enzyme Inhibition :
    Compounds similar to 3-nitro-4-{[3-(trifluoromethyl)benzyl]sulfanyl}benzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime have been studied for their potential to inhibit enzymes involved in disease pathways. This characteristic is crucial for designing inhibitors that can modulate biological pathways relevant to diseases like cancer and bacterial infections .

Material Science Applications

  • Organic Electronics :
    The unique electronic properties imparted by the trifluoromethyl group make this compound a candidate for use in organic electronic devices. Its ability to act as a semiconductor could be explored in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells .
  • Polymer Chemistry :
    The compound's reactivity can be utilized in polymer synthesis, where it may serve as a functional monomer or cross-linking agent. This application is particularly relevant in creating materials with specific mechanical or thermal properties tailored for industrial uses .

Case Studies and Research Findings

StudyFocusFindings
Özyazıcı et al., 2021Antimicrobial ActivityDemonstrated that similar compounds exhibited significant activity against Bacillus species, indicating potential for developing new antibiotics .
RSC AdvancesAnticancer ActivityReported on the cytotoxic effects of related compounds against HCT116 and MCF7 cancer cell lines, suggesting a pathway for further drug development .
PubChemChemical PropertiesCompiled data on the physical and chemical properties of the compound, aiding in understanding its behavior in biological systems .

Mechanism of Action

The mechanism of action of 3-nitro-4-{[3-(trifluoromethyl)benzyl]sulfanyl}benzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The trifluoromethyl and dichlorobenzyl groups may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

Research Findings and Limitations

  • Gaps in Data : Melting points, boiling points, and biological activity data are absent in the provided evidence. For example, the O-methyloxime analog lacks hazard or storage details despite its commercial availability .
  • Theoretical Predictions : Molecular modeling suggests that the dichlorobenzyl group in the main compound may hinder binding to flat enzymatic pockets compared to smaller substituents, but experimental validation is needed.

Biological Activity

3-Nitro-4-{[3-(trifluoromethyl)benzyl]sulfanyl}benzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime is a bioactive compound with potential applications in medicinal chemistry. Its molecular formula is C15H10F3N2O3SC_{15}H_{10}F_3N_2O_3S, and it has garnered interest due to its diverse biological activities, particularly in antibacterial and antifungal domains.

  • Molecular Weight : 341.31 g/mol
  • CAS Number : 885950-56-1
  • Structure : The compound features a nitro group, a trifluoromethyl group, and a sulfanyl group, contributing to its reactivity and biological activity.

Antibacterial Activity

Research indicates that compounds with similar structures exhibit significant antibacterial properties. For instance, studies have demonstrated that derivatives of substituted phenylisoxazoles show promising activities against various bacterial strains including Xanthomonas oryzae, Pseudomonas syringae, and Xanthomonas axonopodis .

CompoundBacterial StrainInhibition (%) at 100 μg/mL
This compoundXoo>90%
Similar derivativesPsa80%
Similar derivativesXac>90%

This data suggests that the compound may possess similar or enhanced antibacterial properties compared to its analogs.

Antifungal Activity

In addition to antibacterial effects, compounds with similar functional groups have been evaluated for antifungal activity. For example, studies have indicated that certain oxime derivatives can inhibit fungal growth effectively, although specific data on this compound's antifungal activity remains limited.

Case Studies

  • Synthesis and Screening : A recent study synthesized various oxime derivatives and screened them against plant pathogens. The results showed that compounds structurally related to 3-nitro-4-{[3-(trifluoromethyl)benzyl]sulfanyl}benzenecarbaldehyde exhibited significant inhibition rates against pathogenic bacteria .
  • Mechanism of Action : The mechanism by which these compounds exert their antibacterial effects is believed to involve disruption of bacterial cell wall synthesis or interference with essential metabolic pathways. Further studies are required to elucidate the precise mechanisms involved.

Research Findings

Recent literature emphasizes the importance of structural diversity in developing new antibacterial agents. Compounds like 3-nitro-4-{[3-(trifluoromethyl)benzyl]sulfanyl}benzenecarbaldehyde could serve as templates for further modifications aimed at enhancing biological activity and reducing toxicity.

Q & A

Q. Critical Conditions :

  • Temperature Control : Oxime formation requires precise reflux conditions (70–80°C) to avoid decomposition.
  • Moisture Sensitivity : Thiol reactions must be conducted under inert gas (N₂/Ar) due to moisture-sensitive intermediates.
  • Stoichiometry : Excess hydroxylamine (1.2–1.5 equiv.) ensures complete aldehyde conversion .

Advanced: How can researchers resolve discrepancies in spectroscopic data (e.g., NMR shifts) observed during intermediate characterization?

Answer:
Discrepancies often arise from:

  • Rotamers or Tautomers : For example, oxime (E/Z) isomerism can split NMR peaks. Use variable-temperature NMR or NOESY to confirm dynamic exchange .
  • Solvent Effects : Compare DMSO-d6 vs. CDCl3 spectra; DMSO may stabilize hydrogen bonds, altering chemical shifts.
  • Impurity Identification : LC-MS or HPLC can detect by-products (e.g., unreacted aldehyde or hydroxylamine derivatives).

Example : In a similar oxime synthesis, 1H^1H-NMR shifts for the aldehyde proton (δ 9.8–10.2 ppm) disappear upon successful oxime formation, replaced by imine protons (δ 8.1–8.5 ppm) .

Basic: What purification techniques are most effective for isolating the target oxime derivative?

Answer:

  • Recrystallization : Use ethanol/water mixtures (3:1 v/v) for high-purity crystals; yields ~60–70% .

  • Column Chromatography : Employ silica gel with hexane/ethyl acetate (gradient elution, 20–50% EtOAc) for intermediates.

  • Key Data :

    MethodSolvent SystemYield (%)Purity (%)
    RecrystallizationEthanol/Water63>98
    Column ChromatographyHexane/EtOAc7595

Advanced: What strategies optimize the introduction of the trifluoromethylbenzylsulfanyl group while minimizing side reactions?

Answer:

  • Protection-Deprotection : Protect the aldehyde as an acetal before thiolation to prevent nucleophilic attack on the aldehyde .
  • Base Selection : Use weaker bases (e.g., K₂CO₃) instead of NaH to reduce elimination by-products.
  • Kinetic Control : Conduct reactions at 0–5°C to slow competing pathways (e.g., oxidation to sulfone).

Case Study : In triazine-thiol syntheses, controlled addition of 4-methoxyphenol (1.0 equiv.) at 0°C minimized disulfide formation .

Basic: Which spectroscopic methods are essential for confirming the compound’s structure?

Answer:

  • 1H^1H-/13C^{13}C-NMR : Identify key groups:
    • Oxime proton (δ 8.1–8.5 ppm, singlet).
    • Trifluoromethyl (δ -62 ppm in 19F^{19}F-NMR).
    • Aromatic protons (δ 7.2–8.3 ppm, multiplet) .
  • HRMS : Confirm molecular ion ([M+H]+) with <2 ppm error.
  • IR Spectroscopy : Aldehyde C=O (1700 cm⁻¹) replaced by C=N (1640 cm⁻¹) .

Advanced: How do stoichiometric variations impact yield and purity in triazine-based syntheses?

Answer:
Comparative studies show:

  • Excess Thiol (1.5 equiv.) : Increases yield to ~80% but risks disulfide by-products.
  • Substoichiometric Base (0.8 equiv.) : Reduces hydrolysis but slows reaction kinetics.

Q. Data :

Thiol (equiv.)Base (equiv.)Yield (%)Purity (%)
1.01.06592
1.51.07885
1.20.87094

Basic: What common by-products form during synthesis, and how are they identified?

Answer:

  • Disulfides : From thiol oxidation; detect via LC-MS (M+32 Da).
  • Unreacted Aldehyde : Identified by residual 1H^1H-NMR peak at δ 9.8–10.2 ppm.
  • Hydroxylamine Adducts : Appear as doublets in 1H^1H-NMR (δ 4.5–5.0 ppm) .

Advanced: What approaches predict and validate the oxime group’s stability under storage?

Answer:

  • Accelerated Stability Studies : Store at 40°C/75% RH for 4 weeks; monitor via HPLC for degradation (e.g., hydrolysis to aldehyde).
  • Computational Modeling : DFT calculations predict hydrolysis activation energy; correlate with experimental TGA/DSC data .
  • Key Finding : Oxime derivatives with electron-withdrawing groups (e.g., -CF₃) show enhanced stability (t₁/₂ >6 months at 25°C) .

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